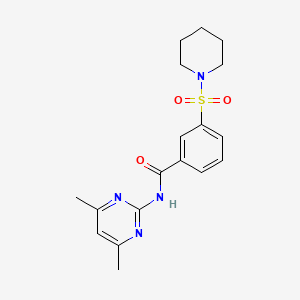![molecular formula C18H12FN3O3S2 B2400590 N-(3-cyanothiophen-2-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide CAS No. 898440-54-5](/img/structure/B2400590.png)
N-(3-cyanothiophen-2-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyanothiophen-2-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide, also known as Compound A, is a novel small molecule inhibitor that has been developed for potential use in cancer treatment. This compound has shown promising results in preclinical studies, demonstrating potent anti-tumor activity in various cancer models.
Mechanism of Action
N-(3-cyanothiophen-2-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide A is a potent inhibitor of the protein kinase CK2, which is a key regulator of various cellular processes, including cell proliferation, survival, and differentiation. CK2 is overexpressed in many cancer types, and its inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(3-cyanothiophen-2-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide A binds to the ATP-binding site of CK2, preventing its activity and downstream signaling pathways.
Biochemical and Physiological Effects:
N-(3-cyanothiophen-2-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide A has been shown to induce cell cycle arrest at the G1 phase and apoptosis in cancer cells, while having minimal effects on normal cells. In addition, it has been shown to inhibit the migration and invasion of cancer cells, suggesting its potential use as an anti-metastatic agent. N-(3-cyanothiophen-2-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide A has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy.
Advantages and Limitations for Lab Experiments
N-(3-cyanothiophen-2-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide A has several advantages for use in lab experiments, including its potency and selectivity for CK2 inhibition, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential use as an anti-metastatic agent. However, there are also limitations to its use, including its solubility and stability, which may affect its efficacy in vivo.
Future Directions
There are several future directions for the research and development of N-(3-cyanothiophen-2-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide A. One potential direction is the optimization of its pharmacokinetic properties, including its solubility and stability, to improve its efficacy in vivo. Another direction is the evaluation of its efficacy in combination with other cancer therapies, such as chemotherapy or immunotherapy. Finally, the identification of biomarkers for patient selection and monitoring of treatment response may also be an important direction for future research.
Synthesis Methods
The synthesis of N-(3-cyanothiophen-2-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide A involves a series of chemical reactions, starting with the reaction of 3-cyanothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-fluoroaniline to form the desired amide product. The amide is then reacted with p-toluenesulfonyl chloride to form the sulfonyl amide derivative, which is then reacted with 4-(dimethylamino)pyridine and N,N-diisopropylethylamine to form the final product, N-(3-cyanothiophen-2-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide A.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide A has been extensively studied in preclinical models, demonstrating potent anti-tumor activity in various cancer types, including breast, lung, colon, and pancreatic cancer. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-(3-cyanothiophen-2-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide A has been shown to inhibit the migration and invasion of cancer cells, suggesting its potential use as an anti-metastatic agent.
properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O3S2/c19-13-5-7-14(8-6-13)27(24,25)22-16-4-2-1-3-15(16)17(23)21-18-12(11-20)9-10-26-18/h1-10,22H,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSYSPFHPJQMNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CS2)C#N)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiophen-2-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]ethanone](/img/structure/B2400509.png)

![7-isopropyl-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2400513.png)
![N-(4-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2400514.png)

![2-(benzylthio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2400518.png)

![4-[4-(Trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2400522.png)
![N-(1,3-benzothiazol-2-yl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2400523.png)

![9-(3-chlorophenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2400527.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((butyl(methyl)amino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2400528.png)
